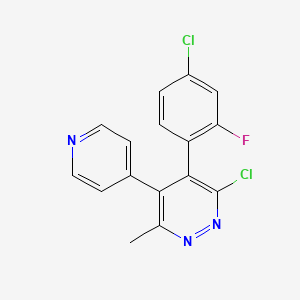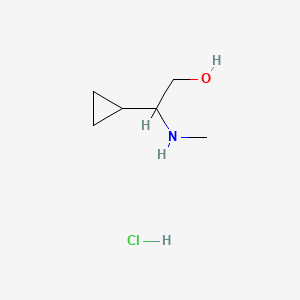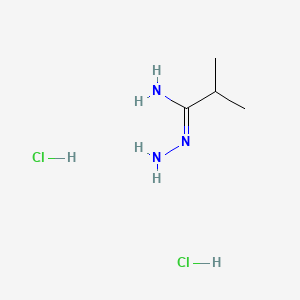
4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride is a chemical compound known for its significant role as a specific inhibitor of Rho-associated protein kinases (ROCK). This compound is widely used in scientific research due to its ability to modulate various cellular processes, including smooth muscle contraction, cell migration, and proliferation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride typically involves the reaction of 1-aminoethyl-1,3-thiazol-2-amine with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used for further chemical modifications and applications .
科学的研究の応用
4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a crucial role in studying cell signaling pathways, particularly those involving Rho-associated protein kinases.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurological conditions.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
作用機序
The compound exerts its effects by inhibiting the activity of Rho-associated protein kinases (ROCK1 and ROCK2). This inhibition leads to the modulation of various cellular processes, including smooth muscle contraction, cell migration, and proliferation. The compound binds to the catalytic site of the kinases, preventing their activity and thereby affecting downstream signaling pathways .
類似化合物との比較
Similar Compounds
Y-27632: Another specific inhibitor of Rho-associated protein kinases, widely used in similar research applications.
Fasudil: A ROCK inhibitor with similar properties but different pharmacokinetic profiles.
H-1152: A potent and selective ROCK inhibitor with higher affinity for ROCK1 and ROCK2 compared to 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride
Uniqueness
This compound is unique due to its specific inhibition of ROCK kinases and its ability to modulate various cellular processes with high specificity and potency. Its unique chemical structure allows for selective binding to the catalytic site of the kinases, making it a valuable tool in scientific research .
特性
分子式 |
C5H11Cl2N3S |
|---|---|
分子量 |
216.13 g/mol |
IUPAC名 |
4-(1-aminoethyl)-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C5H9N3S.2ClH/c1-3(6)4-2-9-5(7)8-4;;/h2-3H,6H2,1H3,(H2,7,8);2*1H |
InChIキー |
QOJHWWADRWMGSG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CSC(=N1)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13462309.png)

![tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B13462320.png)

![4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13462329.png)
![3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B13462333.png)
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)

![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)


